4-Vinylcyclohexene
Overview
Description
4-Vinylcyclohexene is an organic compound consisting of a vinyl group attached to the 4-position of the cyclohexene ring. It is a colorless liquid and is used mainly as the racemate. This compound is a precursor to vinylcyclohexene dioxide . It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer, indicating it is possibly carcinogenic to humans .
Mechanism of Action
Target of Action
The primary target of 4-Vinylcyclohexene (VCD) is the ovarian granulosa cells, specifically the small pre-antral (primordial and primary) follicles . These cells play a critical role in supporting follicle development and hormone synthesis . VCD has been shown to cause selective destruction of these follicles in rats and mice .
Mode of Action
VCD interacts with its targets by accelerating the natural apoptotic process of atresia . This leads to the destruction of the granulosa cells and oocytes . The metabolite vinylcyclohexene diepoxide (VCD), whose ovotoxic effects have been clearly demonstrated, is thought to be responsible for the ovotoxic effects observed . Specifically, VCD directly interacts with the oocyte-associated c-kit receptor to inhibit its autophosphorylation, thereby impairing oocyte viability .
Biochemical Pathways
VCD affects several biochemical pathways. It triggers apoptosis by increasing oxidative stress in the ovary and suppresses connexin 43, which is also effective in the survival of granulosa cells . The cell survival c-kit/kit ligand signaling pathway is the direct target for VCD-induced ovotoxicity .
Pharmacokinetics
After oral administration to the rat and mouse, VCD is rapidly absorbed by the organism, with the highest accumulation in adipose tissue . The elimination half-times are in the range from 6 to 12 hours; the substance is eliminated mainly by the kidneys and lungs . The substance is epoxidized in the liver by microsomal mono-oxygenases, mainly in the ring but also to a lesser extent in the side group .
Result of Action
The result of VCD’s action is the selective destruction of ovarian small pre-antral follicles, leading to premature ovarian insufficiency (POI), which significantly impacts a woman’s physical health and fertility . This destruction is due to the induction of apoptosis by VCD .
Action Environment
VCD is a clear colorless liquid with a pungent smell that readily evaporates into the air . It is mainly used in organic synthesis of polymers and as an intermediate for the production of vinylcyclohexene dioxide . The ways VCH enters the animal body include ingestion, skin contact, and inhalation . Once it enters the body, the VCH can be metabolized by cytochrome p450 enzymes into VCD . The devastating effect of exposure to occupational chemicals such as VCD on fertility was demonstrated in this study .
Biochemical Analysis
Biochemical Properties
4-Vinylcyclohexene is produced by buta-1,3-diene dimerization in a Diels-Alder reaction . The reaction is conducted at 110 - 425 °C at pressures of 1.3 - 100 MPa in the presence of a catalyst . A mixture of silicon carbide and salts of copper or chromium comprises the catalyst .
Cellular Effects
This compound diepoxide (VCD), a metabolite of this compound, has been shown to cause selective destruction of ovarian small pre-antral (primordial and primary) follicles in rats and mice by accelerating the natural, apoptotic process of atresia . VCD low inhibits follicular apoptosis and regulates the Pten-PI3K-Foxo3a pathway .
Molecular Mechanism
The earliest observed effect of this compound is an inhibition of phosphorylation and nuclear localization of AKT in the oocyte of primordial and small primary follicles . This event is followed by reductions in KIT and FOXO3 protein subcellular distribution prior to changes in mRNA .
Temporal Effects in Laboratory Settings
The biochemical changes characteristic of apoptosis were observed at the earliest after 10 days intraperitoneal administration of vinylcyclo-hexene diepoxide doses of 80 mg/kg body weight and day .
Dosage Effects in Animal Models
VCD is also used as a research compound to chemically induce animal models of premature ovarian insufficiency (POI), and in related work, it was found that VCD apparently exhibits both dose- and duration-dependent opposing, hormone-like effects on the maintenance of the primordial follicle pool, follicle development, and ovulation induction .
Metabolic Pathways
Metabolism primarily involves oxidation to 4-vinylcyclohexane-1,2-epoxide, which is formed 13 times faster by liver microsomes from mice and twice as fast by those from rats than by human microsomes .
Transport and Distribution
This compound is distributed mainly to adipose tissue in rodents . The ethylene carbons are eliminated mainly in urine and expired air .
Subcellular Localization
The subcellular localization of cytochrome c was observed in the present study by immunohistochemistry. Relative to control, staining intensity was reduced ( P < 0.05) in the cytoplasm of granulosa cells only in stage 1 primary follicles in VCD-dosed rats .
Preparation Methods
4-Vinylcyclohexene is primarily produced by the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is conducted at temperatures ranging from 110 to 425 degrees Celsius and pressures of 1.3 to 100 megapascals in the presence of a catalyst. A mixture of silicon carbide and salts of copper or chromium is used as the catalyst . Another method involves the cyclo-dimerization of butadiene in the presence of nitrosyl iron catalysts .
Chemical Reactions Analysis
4-Vinylcyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vinylcyclohexene dioxide.
Polymerization: It can undergo vinyl addition polymerization with ethylene using symmetrical metallocene catalysts combined with borate/TIBA.
Substitution: It can participate in substitution reactions where the vinyl group can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
4-Vinylcyclohexene has several scientific research applications:
Comparison with Similar Compounds
4-Vinylcyclohexene can be compared with other cyclic olefins such as:
Cyclohexene: Unlike this compound, cyclohexene does not have a vinyl group attached to the ring.
1,5-Cyclooctadiene: This compound is another product of butadiene dimerization but has a different ring structure.
Vinylcyclohexane: This compound has a similar structure but lacks the double bond in the ring.
This compound is unique due to its vinyl group attached to the cyclohexene ring, which imparts distinct chemical reactivity and applications .
Properties
IUPAC Name |
4-ethenylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDKZWKEPDTENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 4-VINYLCYCLOHEXENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
27053-88-9 | |
Record name | Cyclohexene, 4-ethenyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID3021437 | |
Record name | 4-Vinylcyclohexene | |
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Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, Colorless to slightly yellow liquid with a sweet aromatic odor at 0.5 ppm; [AIHA], COLOURLESS LIQUID., Colorless liquid. | |
Record name | Cyclohexene, 4-ethenyl- | |
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Record name | 4-Vinyl cyclohexene | |
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Record name | 4-VINYLCYCLOHEXENE | |
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Record name | 4-VINYL CYCLOHEXENE | |
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Boiling Point |
128 °C @ 760 mm Hg, 128 °C, 259-261 °F | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
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Record name | 4-VINYL CYCLOHEXENE | |
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Flash Point |
61 °F (Closed cup), 16 °C, 16 °C c.c., 60 °F | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
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Record name | 4-VINYL CYCLOHEXENE | |
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Solubility |
Miscible with methanol, Soluble in ether, benzene, petroleum ether., In water, 50 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
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Density |
0.8299 @ 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 0.83 | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
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Record name | 4-VINYLCYCLOHEXENE | |
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Vapor Density |
3.76 (Air= 1), Relative vapor density (air = 1): 3.7, 3.76 | |
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Vapor Pressure |
15.7 [mmHg], 15.7 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 2.1, 15 mmHg at 77 °F | |
Record name | 4-Vinyl cyclohexene | |
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Mechanism of Action |
VINYLALICYCLIC OLEFINS DESTROYED HEPATIC CYTOCHROME P450 FROM PHENOBARBITAL-PRETREATED MALE MICE, IN PRESENCE OF NADPH; THE LOSS OF THE ENZYME WAS ALWAYS ACCOMPANIED BY A QUANTITATIVELY CORRELATED LOSS OF MICROSOMAL HEME. THE COMPOUNDS (INCL 4-VINYL-1-CYCLOHEXENE) CAUSED MUCH SMALLER LOSSES OF CYTOCHROME P450 & HEME IN 3-METHYLCHOLANTHRENE-MICROSOMES THAN WITH PHENOBARBITAL ONES. THE EFFECT HAS BEEN SHOWN TO BE SPECIFIC FOR CYTOCHROME P450, IT IS NOT STIMULATED BY NADH, IT IS INHIBITED BY CARBON MONOXIDE, METYRAPONE, & IT SHOWS PSEUDO FIRST-ORDER KINETICS. THE EPOXIDES OF THE PARENT ACTIVE OLEFINS DID NOT INTERVENE IN THE DESTRUCTION OF THE ENZYME. THE INABILITY OF THE EPOXIDES RELATED TO THESE OLEFINS TO DESTROY CYTOCHROME P450 & THEIR STABILITY STRENGTHENS THE HYPOTHESIS THAT AN INTERMEDIATE ZWITTERION SPECIES IS RESPONSABLE FOR THE DESTRUCTIVE PROCESS BEFORE THE OXIRANE RING FORMATION. | |
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Color/Form |
Liquid | |
CAS No. |
100-40-3 | |
Record name | Vinylcyclohexene | |
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Record name | 4-Vinyl-1-cyclohexene | |
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Record name | Cyclohexene, 4-ethenyl- | |
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Record name | 4-VINYL-1-CYCLOHEXENE | |
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Melting Point |
-108.9 °C, -109 °C, -150 °F | |
Record name | 4-VINYL-1-CYCLOHEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-VINYLCYCLOHEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-VINYL CYCLOHEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/12 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: Why is 4-vinylcyclohexene (VCH) considered an ovarian toxicant?
A1: VCH is metabolized in the liver to its diepoxide metabolite, this compound diepoxide (VCD), which has been identified as the primary ovotoxic agent. [, , ] VCD specifically targets small pre-antral follicles (primordial and primary), leading to their destruction through accelerated atresia (apoptosis). [, ] This destruction of primordial follicles raises concerns about premature ovarian failure (early menopause) in women exposed to VCH. []
Q2: What is the mechanism behind VCD-induced ovotoxicity?
A2: Research suggests that VCD directly targets the oocyte-expressed tyrosine kinase receptor, KIT, which is critical for primordial and primary follicle survival. [, ] By inhibiting KIT autophosphorylation, VCD disrupts the KIT/KITL signaling pathway, ultimately leading to oocyte death and follicle loss. []
Q3: Does a single dose of VCD cause the same ovarian damage as repeated exposure?
A3: Interestingly, a single dose of VCD appears to have a protective effect on primary follicles in rats, slowing down the natural rate of atresia. [] This effect is in stark contrast to repeated VCD dosing, which accelerates atresia and causes significant follicle depletion. []
Q4: Are there species differences in susceptibility to VCH-induced ovarian toxicity?
A4: Yes, mice are more susceptible to VCH-induced ovarian toxicity and carcinogenicity than rats. [] This difference is partly attributed to a 4–6 fold higher rate of VCH bioactivation to VCH-1,2-epoxide in mouse liver microsomes compared to rats. [] This difference in metabolism highlights the importance of species-specific considerations in toxicological studies.
Q5: Is there a link between the chemical reactivity of VCH metabolites and their ovotoxicity?
A5: Studies have shown a correlation between the chemical reactivity of VCH metabolites and their ovotoxicity. [] VCH diepoxide exhibits higher chemical reactivity compared to its monoepoxide precursor, suggesting that the formation of diepoxide metabolites may be linked to the ovarian toxicity of VCH and related olefins. []
Q6: What are the long-term effects of VCH exposure?
A6: While a single dose of VCD might not be detrimental, repeated exposure to VCH can lead to long-term reproductive issues, especially in females. The destruction of primordial follicles can contribute to premature ovarian failure, potentially leading to infertility and early menopause. [, ]
Q7: What is being done to mitigate the risks associated with VCH exposure?
A7: Research is ongoing to understand the mechanisms of VCD-induced ovotoxicity and identify potential therapeutic interventions. Studies are also being conducted to develop sensitive biomarkers for early detection of ovarian damage caused by VCD. [, ] Furthermore, exploring safer alternatives and substitutes for VCH in industrial processes is crucial to minimize human and environmental exposure. [, ]
Q8: How is VCH metabolized in the body?
A8: VCH is primarily metabolized in the liver by cytochrome P450 enzymes (CYPs). [, ] The biotransformation process involves two sequential epoxidation steps: first, VCH is converted to its monoepoxide forms (1,2- and 7,8-VCH monoepoxide), and then further oxidized to the ultimately ovotoxic VCD. [, ]
Q9: Which CYP enzymes are primarily involved in VCH metabolism?
A9: Research suggests that CYP2E1 plays a crucial role in the ovarian metabolism of VCM to VCD. [] Additionally, CYP forms IIA and IIB are involved in the hepatic microsomal epoxidation of VCH, particularly in mice, contributing to their susceptibility to VCH-induced ovarian toxicity. []
Q10: Can VCD be detoxified in the body?
A10: Yes, microsomal epoxide hydrolase (mEH) can detoxify VCD by converting it to an inactive tetrol (4-(1,2-dihydroxy)ethyl-1,2-dihydroxycyclohexane). [] Interestingly, there may be a link between CYP2E1 and mEH gene expression in the ovary, suggesting a potential interplay between bioactivation and detoxification pathways. []
Q11: What is the molecular formula and weight of VCH?
A11: The molecular formula of VCH is C8H12, and its molecular weight is 108.18 g/mol.
Q12: What spectroscopic data are available for VCH?
A12: Studies have employed various spectroscopic techniques to analyze VCH and its derivatives. Infrared (IR) spectroscopy has been used to study the thermal decomposition of VCH and its reaction products. [] Nuclear magnetic resonance (NMR) spectroscopy has been valuable for structural characterization of VCH copolymers and studying its isomerization. [, ] Mass spectrometry techniques, including tandem mass spectrometry (MS/MS), have provided insights into the isomerization pathways of the VCH radical cation. []
Q13: Can VCH be used in polymerization reactions?
A13: Yes, VCH can be polymerized using catalysts like triethylaluminum-titanium tetrachloride. [] It can also undergo copolymerization with monomers such as p-chlorostyrene [] and ethylene. [] The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. []
Q14: Can VCH be used in the synthesis of other cyclic compounds?
A15: Yes, the Diels-Alder reaction of VCH with cyclopentadiene produces a minor adduct, 4-vinyltricyclo[6,2,1,0]undec-9-ene. [] This reaction highlights the reactivity of the endocyclic double bond in VCH, demonstrating its potential as a building block in organic synthesis. []
Q15: Have computational methods been applied to study VCH and its derivatives?
A16: Yes, Density Functional Theory (DFT) calculations have been used to investigate the potential energy surfaces of divinyltetramethylene diradical intermediates, which are relevant to the reactivity and isomerization pathways of VCH. [] These calculations provide valuable insights into the reaction mechanisms and product distributions observed experimentally.
Q16: How does the structure of VCH relate to its activity and toxicity?
A17: Structure-activity relationship (SAR) studies have shown that the presence of the diepoxide moiety in VCD is crucial for its ovotoxicity. [] Structural analogues of VCH with only one unsaturated site do not exhibit ovotoxicity, suggesting that the formation of a diepoxide metabolite is essential for the observed ovarian toxicity. []
Q17: Does VCH pose any environmental risks?
A18: VCH is a volatile organic compound released during tire curing and the production of various materials. [, ] Its presence in the environment raises concerns about potential ecotoxicological effects, including water and soil contamination. [] Therefore, understanding the environmental fate, degradation pathways, and potential risks associated with VCH is crucial.
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